molecular formula C19H14BrN B1375901 3-Bromo-9-(p-tolyl)-9H-carbazole CAS No. 731016-44-7

3-Bromo-9-(p-tolyl)-9H-carbazole

Cat. No. B1375901
M. Wt: 336.2 g/mol
InChI Key: RODQKGBYDIAMCF-UHFFFAOYSA-N
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Description

“3-Bromo-9-(p-tolyl)-9H-carbazole” is a chemical compound with the molecular formula C19H14BrN . It is often used in the field of life sciences .


Physical And Chemical Properties Analysis

“3-Bromo-9-(p-tolyl)-9H-carbazole” is a solid at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal . The melting point ranges from 156.0 to 160.0 degrees Celsius .

Scientific Research Applications

Neurogenesis and Stem Cell Research

A derivative of carbazole, specifically designed as 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol, shows promising results in inducing neurogenesis by increasing the final cell division in neural stem cells. This compound does not induce astrocytogenesis during NSC differentiation, highlighting its specificity towards neurogenesis (Shin et al., 2015).

Molecular Docking and Toxicity Prediction

Polyhalogenated carbazoles, including 3-bromo-9H-carbazole, are increasingly detected as environmental pollutants. Molecular docking studies suggest that these compounds could be potential androgen receptor antagonists, implying a risk of endocrine disruption. This insight is crucial for understanding the environmental impact and potential human health risks associated with these compounds (Armas & Apodaca, 2022).

Synthesis and Spectroscopy

The synthesis and electronic spectroscopy of bromocarbazoles, including derivatives of 3-Bromo-9-(p-tolyl)-9H-carbazole, have been extensively studied. These studies provide valuable insights into the properties and potential applications of these compounds in various fields, such as materials science and organic electronics (Ponce et al., 2006).

Luminescence and Thermal Properties

Biphenyl carbazole derivatives exhibit significant luminescence and thermal properties, making them potential candidates for applications in optoelectronic devices. The study of their structure, luminescence, and thermal stability opens up possibilities for their use in advanced materials (Tang et al., 2021).

Polymer Modification and Functionalization

3-Bromo-9-(p-tolyl)-9H-carbazole derivatives have been utilized in the postmodification of polymers, leading to the development of new main-chain-functionalized carbazole polymers. This modification enhances the electronic and photoluminescence properties of the polymers, indicating potential applications in electronics and optoelectronics (Iraqi et al., 2006).

Safety And Hazards

“3-Bromo-9-(p-tolyl)-9H-carbazole” can cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it gets on the skin, wash with plenty of water . If eye irritation persists, get medical advice or attention .

properties

IUPAC Name

3-bromo-9-(4-methylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN/c1-13-6-9-15(10-7-13)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODQKGBYDIAMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855774
Record name 3-Bromo-9-(4-methylphenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-9-(p-tolyl)-9H-carbazole

CAS RN

731016-44-7
Record name 3-Bromo-9-(4-methylphenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-9-(p-tolyl)-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 9-p-tolyl-9H-carbazole (0.82 g, 3.2 mmol) in dichloromethane (DCM)(30 mL) was added N-bromosuccinimide (NBS) at about 0° C. The whole was stirred at about 0° C. to about room temperature (RT) overnight. The resulting solution was purified by flash column (silica gel, hexanes to hexanes/dichloromethane 8:1). After removal of solvent, a white solid (Compound 13) was obtained (1.0 gram, in 93% yield).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AR Hyun, JH Lee, IN Kang, JW Park - Thin Solid Films, 2006 - Elsevier
A series of para and meta-tolyl substituted carbazole derivatives (dimer, trimer and tetramer) were synthesized to be applied as hole transporting materials (HTM) in multilayer …
Number of citations: 12 www.sciencedirect.com
T Yu, Z Zhu, Y Bao, Y Zhao, X Liu, H Zhang - Dyes and Pigments, 2017 - Elsevier
Four new carbazole-based coumarin derivatives comprising a carbazole core and one or two coumarin chromophores, 7-(diethylamino)-3-(4-(9-(p-tolyl)-9H-carbazol-3-yl)phenyl)…
Number of citations: 69 www.sciencedirect.com
GR Kandregula, S Mandal, C Mirle… - Journal of Photochemistry …, 2021 - Elsevier
Donor-π-linker-acceptor (D-π-A) push–pull dye molecules are most common in dye-sensitized solar cells (DSSCs) applications. Selection of dye molecules for DSSCs is based on their …
Number of citations: 9 www.sciencedirect.com
T Yu, H Chai, Y Zhao, C Zhang, P Liu, D Fan - Spectrochimica Acta Part A …, 2013 - Elsevier
… 3-bromo-9-p-tolyl-9H-carbazole was the main product rather than the intermediate 3, the yield of the intermediate 3 was very low. The main product 3-bromo-9-p-tolyl-9H-carbazole was …
Number of citations: 15 www.sciencedirect.com
F Yang, T Yu, Y Zhao, H Zhang, Y Niu - Polyhedron, 2017 - Elsevier
Two novel cationic Ir(III) complexes, [(nbt) 2 Ir(L)](PF 6 ) and [(CF 3 -bt) 2 Ir(L)](PF 6 ), where nbt = 2-(1-naphthyl)benzothiazole; CF 3 -bt = 2-phenyl-6-(trifluoromethyl)-benzothiazole and …
Number of citations: 4 www.sciencedirect.com
S Mallick, S Maddala, K Kollimalayan… - The Journal of …, 2018 - ACS Publications
Oxidative C–C coupling of carbazoles possessing various substituents is demonstrated in the presence of organic (metal-free) recyclable oxidants, such as DDQ or CA/H + , for …
Number of citations: 43 pubs.acs.org

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